molecular formula C23H38N6O5S B12351479 5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B12351479
M. Wt: 510.7 g/mol
InChI Key: NBOTZYRCHNRBDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves several steps. The starting materials include 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 2-ethoxy-5-(4-(2-hydroxyethyl)piperazin-1-yl)sulfonylbenzoyl chloride. The reaction typically proceeds under controlled conditions with the use of solvents like chloroform and methanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to inhibit PDE5 effectively makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C23H38N6O5S

Molecular Weight

510.7 g/mol

IUPAC Name

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H38N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,18,20-22,24,26,30H,4-6,9-14H2,1-3H3,(H,25,31)

InChI Key

NBOTZYRCHNRBDG-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)N(N1)C

Origin of Product

United States

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